2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)

説明

The exact mass of the compound 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]butyl 3-(aziridin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6/c1-2-21(15-28-18(25)3-6-22-9-10-22,16-29-19(26)4-7-23-11-12-23)17-30-20(27)5-8-24-13-14-24/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRBAEZRIDZKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCN1CC1)(COC(=O)CCN2CC2)COC(=O)CCN3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904382 | |

| Record name | 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52234-82-9 | |

| Record name | PZ 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52234-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridinepropanoic acid, 1,1'-(2-((3-(1-aziridinyl)-1-oxopropoxy)methyl)-2-ethyl-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aziridin-1-ylpropionyl)methyl]-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) , with CAS number 52234-82-9, is an aziridine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Basic Information

- Molecular Formula : C21H35N3O6

- Molecular Weight : 425.52 g/mol

- Boiling Point : 512.6 ± 50.0 °C (predicted)

- Density : 1.109 g/ml

- Color : Colorless to light yellow to light orange

- pKa : 7.24 ± 0.20 (predicted)

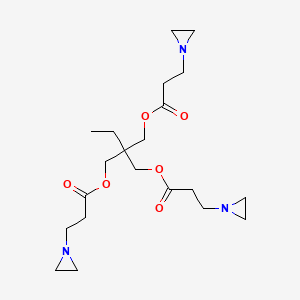

Structure

The compound features a complex structure characterized by multiple aziridine rings, contributing to its potential reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 52234-82-9 |

| Molecular Formula | C21H35N3O6 |

| Molecular Weight | 425.52 g/mol |

| Boiling Point | 512.6 ± 50.0 °C |

| Density | 1.109 g/ml |

| pKa | 7.24 ± 0.20 |

The aziridine moiety in this compound is known for its ability to form covalent bonds with nucleophiles, such as amino acids in proteins and DNA bases, which may lead to various biological effects including:

- Antitumor Activity : Aziridine derivatives have been studied for their potential as anticancer agents due to their ability to alkylate DNA and inhibit cell division.

- Antimicrobial Properties : The compound may exhibit activity against various pathogens by disrupting cellular processes.

Case Studies and Research Findings

- Antitumor Studies :

- Antimicrobial Activity :

- Toxicity Assessments :

Comparative Analysis of Biological Activity

科学的研究の応用

Polymer Chemistry

Aziridine compounds are known for their ability to act as crosslinkers in polymer formulations. The application of 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) in this field includes:

- Crosslinking Agents : It is utilized to enhance the mechanical properties of polymers by forming crosslinked networks. This leads to improved thermal stability and chemical resistance.

| Property | Description |

|---|---|

| Application | Crosslinking in thermosetting resins |

| Benefits | Increased durability and thermal resistance |

Medicinal Chemistry

The aziridine moiety has been explored for its potential in drug development due to its ability to interact with biological targets:

- Anticancer Agents : Research indicates that aziridine derivatives can exhibit cytotoxicity against cancer cell lines. The compound's structure allows it to participate in nucleophilic attacks on DNA, potentially leading to apoptosis in cancer cells.

| Study | Findings |

|---|---|

| In vitro studies | Showed significant cytotoxic effects on various cancer cell lines |

| Mechanism | DNA alkylation leading to cell death |

Material Science

In material science, the compound is investigated for its role in creating advanced materials with specific properties:

- Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings that require strong adhesion and durability. The presence of multiple aziridine groups enhances the crosslinking density, resulting in superior performance.

| Application | Description |

|---|---|

| Coatings | Improved adhesion and chemical resistance |

| Adhesives | Enhanced bond strength due to crosslinking |

Case Studies

Several studies have documented the applications of this compound across different fields:

Case Study 1: Polymer Crosslinking

A study demonstrated that incorporating 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) into epoxy resins significantly improved mechanical properties and thermal stability compared to unmodified resins .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the compound's effectiveness against specific cancer types, showcasing a mechanism involving DNA damage through alkylation . This positions it as a candidate for further development as an anticancer agent.

準備方法

Michael Addition-Based Synthesis

The most documented method employs a Michael addition reaction to form the core structure. This approach leverages trimethylolpropane trimethacrylate and 2-methylaziridine as precursors.

Key Steps:

Precursor Preparation :

Reaction Setup :

Reaction Conditions :

Purification :

Table 1: Michael Addition Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | 1,4-Diaza-bicyclo[2.2.2]octane | |

| Temperature (Addition) | 0–5°C | |

| Post-Addition Temp | 15–25°C for 12–16 hours | |

| Yield | ~78% (anhydrous 2-methylaziridine) |

Esterification of Aziridine Derivatives

While less explicitly documented, esterification of 3-(aziridin-1-yl)propanoic acid with trimethylolpropane is inferred as a plausible route. This method aligns with the compound’s structure, which features three aziridine ester groups.

Crosslinking Applications and Reaction Optimization

The compound’s aziridine groups enable crosslinking in polymer matrices. For example:

Use in Biodegradable Polyesters:

- Polycondensation : Trimethylolpropane-tris(3-aziridinyl)propionate reacts with polyols (e.g., 1,4-butanediol) and dicarboxylic acids (terephthalic acid) under vacuum.

- Catalyst : Germanium-based catalysts enhance reaction efficiency.

Table 4: Crosslinking Conditions in Polyester Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Germanium-based composite | |

| Temperature | 220°C (polycondensation), 240°C (vacuum) | |

| Reaction Time | 1–2 hours |

Analytical Characterization

Post-synthesis, the compound is characterized using:

- NMR : Confirms aziridine ring formation and ester linkages.

- FTIR : Tracks ester (C=O) and aziridine (N–C) vibrations.

- GPC : Monitors molecular weight distribution in polymer applications.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Michael Addition | High yield, scalable | Requires precise temp control |

| Esterification | Direct aziridine integration | Limited documentation |

| Vapor-Phase Dehydration | Efficient aziridine precursor | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate), and how do reaction conditions influence yield?

- Methodological Answer : Begin with stepwise aziridine functionalization of the propane-1,3-diyl backbone. For example, use nucleophilic substitution reactions under anhydrous conditions with aziridine derivatives, as demonstrated in analogous systems (e.g., alkylation of aziridine-propionates in ). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters such as temperature (e.g., 140–150°C for aziridine coupling) and solvent polarity (e.g., N,N-dimethylformamide for high-boiling-point stability) . Characterize intermediates using H/C NMR and FT-IR to confirm structural integrity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated degradation studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Use HPLC-MS to track decomposition products, focusing on aziridine ring-opening reactions. Compare thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds. Reference safety protocols from for handling reactive intermediates .

Q. What spectroscopic techniques are most effective for confirming the aziridine ring structure and crosslinking potential?

- Methodological Answer : Employ H NMR to detect aziridine proton signals (δ 1.5–2.5 ppm) and FT-IR for C-N stretching vibrations (~1,100 cm). For advanced confirmation, use X-ray crystallography if single crystals are obtainable. Crosslinking efficiency can be assessed via gelation experiments in polymer matrices, monitoring viscosity changes with rheometry .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on aziridine reactivity in crosslinking applications?

- Methodological Answer : Investigate steric and electronic effects using computational chemistry (e.g., DFT calculations) to model aziridine ring strain and nucleophilic attack pathways. Compare experimental kinetic data (e.g., reaction rates with epoxy resins) to theoretical predictions. Address contradictions by isolating intermediates (e.g., aziridinium ions) via quench-and-trap methods, as seen in for analogous alkyne systems .

Q. How can researchers design experiments to evaluate the compound’s crosslinking efficiency in polymer networks?

- Methodological Answer : Formulate polymer blends (e.g., epoxy-aziridine systems) and vary curing conditions (time, temperature, catalyst). Quantify crosslink density using swelling experiments (ASTM D2765) or dynamic mechanical analysis (DMA). Correlate results with molecular dynamics simulations to predict network topology .

Q. What strategies resolve discrepancies in reported toxicity profiles of aziridine derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methyl vs. ethyl groups). Evaluate cytotoxicity in vitro (e.g., MTT assays on human cell lines) and compare to computational toxicity predictions (e.g., QSAR models). Reference safety protocols from for handling hazardous intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or reduced toxicity?

- Methodological Answer : Use molecular docking to predict binding affinities with biological targets (e.g., enzymes involved in crosslinking). Apply machine learning to optimize synthetic routes for derivatives, leveraging databases like Reaxys. Validate predictions via parallel synthesis and high-throughput screening .

Methodological Frameworks

- Experimental Design : Align with ’s Guiding Principle 2 by linking synthesis and characterization to aziridine reactivity theories (e.g., ring-strain activation) .

- Data Contradiction Analysis : Apply ’s framework to dissect conflicting results via hypothesis-driven replication studies and meta-analyses of published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。